molecular formula C23H21N3O3S2 B2984539 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide CAS No. 618072-91-6

2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide

Cat. No.: B2984539
CAS No.: 618072-91-6
M. Wt: 451.56
InChI Key: IKIULHJXBXKYIN-VXPUYCOJSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 2-oxoindole core fused with a thiazolidinone ring system. Key structural elements include:

  • Thiazolidinone ring: A five-membered ring containing sulfur (S), nitrogen (N), and a thioxo (C=S) group, which enhances electrophilicity and metal-binding capacity .
  • Substituents: A 3-isopropyl group on the thiazolidinone ring, influencing steric bulk and lipophilicity. An N-(2-methylphenyl)acetamide side chain, which modulates solubility and receptor interactions.

This scaffold is designed for pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammation or cancer .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-13(2)26-22(29)20(31-23(26)30)19-15-9-5-7-11-17(15)25(21(19)28)12-18(27)24-16-10-6-4-8-14(16)3/h4-11,13H,12H2,1-3H3,(H,24,27)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIULHJXBXKYIN-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618072-91-6
Record name 2-[(3Z)-3-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C22H20N2O2S
  • Molecular Weight : 364.47 g/mol
  • Structural Features :
    • Thiazolidinone ring
    • Indole moiety
    • Acetamide functional group

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. A study on related thiazolidinone derivatives demonstrated their effectiveness against various bacterial strains, suggesting a similar potential for the target compound. Specifically, compounds featuring the thiazolidinone scaffold have shown activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The indole structure is known for its anticancer activities. Compounds with indole moieties have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer . The specific compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Thiazolidinone derivatives have been reported to possess anti-inflammatory properties. The biological activity of these compounds often correlates with their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that the target compound may also exhibit similar anti-inflammatory effects, potentially making it beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL. The target compound's structural similarities to these derivatives suggest it may also exhibit comparable antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies on related indole derivatives showed promising results in inhibiting the proliferation of cancer cells. For example, a derivative with a similar structure was found to induce apoptosis in HT-29 colon cancer cells through mitochondrial pathway activation . This finding highlights the potential of the target compound as an anticancer agent.

The biological activity of this compound is likely attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazolidinone ring may interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Induction of Apoptosis : The indole moiety may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
  • Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammation, thus exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Ring

Compound Name Thiazolidinone Substituents Key Differences Biological Implications
Target Compound (This Work) 3-Isopropyl, 4-oxo, 2-thioxo High lipophilicity Enhanced membrane permeability
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]...* 3-(4-methylbenzyl), 4-oxo, 2-thioxo Increased aromaticity Potential for π-π stacking interactions
2-[(3-(4-Hydroxyphenyl)-4-oxo-2-[(2-oxoindolin-3-ylidene)hydrazono]thiazolidin-5-yl]-... 4-Hydroxyphenyl, hydrazono linkage Hydrogen-bond donor capacity Improved solubility and target binding

*From , a chlorophenyl-substituted analog with altered electronic properties.

Modifications in the Indole Core

  • Compound 15 () : Features a 5-methyl substitution on the indole ring, reducing steric hindrance compared to the target compound’s unsubstituted indole. This may enhance binding to flat hydrophobic pockets .
  • Compound IK () : Replaces the acetamide side chain with a carboxylic acid, significantly altering solubility (logP reduction) and ionization state .

Side Chain Variations

  • N-(2-methylphenyl)acetamide (Target) : The methyl group on the phenyl ring provides moderate electron-donating effects, stabilizing charge-transfer interactions.

Spectroscopic Data Comparison

Property Target Compound (Predicted) Compound 8 ()
¹H NMR (δ, ppm) ~2.25 (CH3), 6.70–7.50 (aromatic H) 2.24 (CH3), 6.68–7.76 (aromatic H)
¹³C NMR (δ, ppm) ~176 (C=O), 167 (C=S) 176.9 (C=O), 167.9 (C=S)
Melting Point 210–215°C (estimated) 212–213°C (observed)

Research Findings and Implications

  • Bioactivity: Thiazolidinone-indole hybrids exhibit tyrosine kinase inhibition (e.g., VEGF-R2) and anti-inflammatory activity (COX-2 inhibition) . The target compound’s isopropyl group may improve selectivity over COX-1 compared to hydroxylated analogs ().
  • Toxicity: Thioxo (C=S) groups in thiazolidinones are associated with lower hepatotoxicity than their oxo (C=O) counterparts, as seen in ’s TRI data revisions for sulfur-containing compounds .

Q & A

Q. Basic

  • ¹H NMR : Key signals include δ 7.69 (1H, br s, indole NH), δ 7.39 (2H, d, J = 8.4 Hz, o-tolyl protons), and δ 2.14 (3H, s, acetamide methyl) .
  • ¹³C NMR : Carbonyl signals at δ 168–170 ppm (thioxo/oxo groups); isopropyl CH₃ at δ 21–25 ppm .
  • IR : Peaks at ~1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H).
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347) validate the structure .
  • NOESY/X-ray : Confirm spatial proximity of isopropyl and indole groups for Z-configuration .

How can researchers design experiments to study structure-activity relationships (SAR)?

Q. Advanced

  • Modify substituents : Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) to assess steric/electronic effects .
  • Biological assays : Test analogs in enzyme inhibition (e.g., α-glucosidase for hypoglycemic activity) or receptor-binding assays .
  • Computational docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., PPAR-γ for thiazolidinone derivatives) .
  • Key parameters : Correlate logP values with membrane permeability using HPLC-derived retention times .

How to resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Purity verification : Reanalyze compounds via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Stereochemical analysis : Ensure Z-configuration consistency using chiral chromatography or X-ray crystallography .
  • Assay standardization : Compare results under identical conditions (e.g., cell line, incubation time, and concentration).
  • Mechanistic studies : Use gene knockout models or enzyme kinetics to validate target engagement .

What computational methods predict the compound’s reactivity and stability?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., thioxo group for nucleophilic attacks) .
  • MD simulations : Assess solvation effects and stability in physiological conditions (e.g., water vs. lipid bilayer) .
  • Degradation studies : Simulate hydrolysis pathways under acidic/alkaline conditions using Gaussian09 .

How to evaluate the compound’s stability under varying storage conditions?

Q. Advanced

  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Solution stability : Dissolve in DMSO or PBS (pH 7.4) and assess precipitation/oxidation over 72 hours .

What purification challenges arise during synthesis, and how are they addressed?

Q. Basic

  • Recrystallization : Use DMF/acetic acid (1:1) to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) for polar byproducts .
  • HPLC prep-scale : Apply reverse-phase C18 columns for final purity (>99%) .

How do the thiazolidinone and indole moieties influence biological activity?

Q. Advanced

  • Thiazolidinone : Enhances PPAR-γ binding in antidiabetic studies; the 4-oxo-2-thioxo group is critical for hydrogen bonding .
  • Indole : Improves blood-brain barrier penetration due to lipophilicity; substitution at C-3 affects cytotoxicity .
  • Synergistic effects : The conjugated system between thiazolidinone and indole may enable π-π stacking with aromatic residues in target proteins .

What in vitro assays are suitable for preliminary toxicity screening?

Q. Basic

  • MTT assay : Test viability in HEK-293 or HepG2 cells (IC₅₀ < 50 µM suggests low toxicity) .
  • hERG inhibition : Use patch-clamp assays to assess cardiac risk .
  • CYP450 inhibition : Screen against CYP3A4/CYP2D6 to predict drug-drug interactions .

How to perform comparative analysis with structural analogs?

Q. Advanced

  • SAR tables : Tabulate IC₅₀ values, logP, and hydrogen bond donors/acceptors for analogs .
  • Thermodynamic solubility : Compare solubility in PBS (pH 7.4) and simulated gastric fluid .
  • In vivo efficacy : Administer analogs in rodent models (e.g., streptozotocin-induced diabetes) and measure glucose tolerance .

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